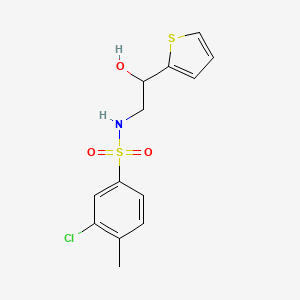

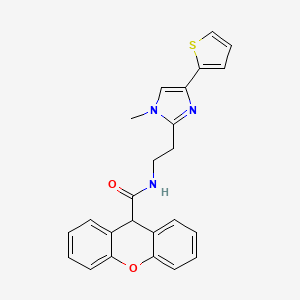

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically yield neutral complexes, as seen in the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes . These processes often require careful characterization using techniques such as FT-IR, NMR, and HR-MS, and in some cases, single crystal X-ray diffraction is used to determine the crystal structure . The synthesis of other related compounds, such as those derived from 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides, involves acid-catalyzed transformations and furan ring opening, leading to a variety of heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for coordination to metal ions as bidentate ligands, forming [ML2] type complexes . Computational methods such as DFT are often employed to optimize the structures and calculate molecular orbitals . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related heterocyclic compounds can involve transformations under acidic conditions, such as the furan ring opening observed in the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . These reactions can lead to the formation of new fused heterocyclic systems, which may have unique biological properties.

Physical and Chemical Properties Analysis

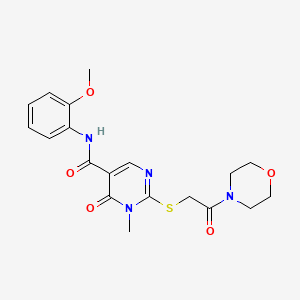

The physical and chemical properties of these compounds, such as their partition coefficients, are important for their pharmacokinetic profiles. For instance, the lipophilic substituted benzamide N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride has a significantly higher octanol-water partition coefficient compared to sulpiride, indicating greater lipophilicity . This property influences the compound's ability to penetrate biological membranes, including the blood-brain barrier, which is reflected in its higher brain concentrations and brain/plasma ratios compared to sulpiride .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications : Several studies focus on the synthetic transformations of similar furan derivatives. For instance, Stroganova et al. (2016) explored acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to derivatives of the new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine (Stroganova, Vasilin, & Krapivin, 2016). This indicates potential synthetic applications in creating new heterocyclic compounds.

Electrophilic Substitution Reactions : Research by Aleksandrov et al. (2019) on N-(5-quinolyl)furan-2-carboxamide, a compound structurally similar to 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, involved studying its reactions of electrophilic substitution (Aleksandrov, El’chaninov, & Zablotskii, 2019). This research is relevant for understanding the chemical reactivity of such compounds.

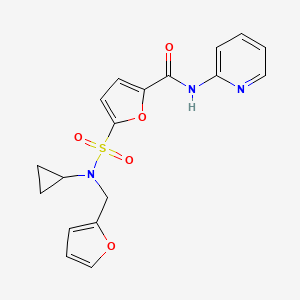

Potential Medical Applications : A study by Horti et al. (2019) on a similar compound, [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], indicated its use as a PET radiotracer for imaging microglia and neuroinflammation (Horti et al., 2019). This suggests that derivatives of furan-2-carboxamides may be useful in developing diagnostic tools for neurological conditions.

Material Science Applications : The compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid, closely related to the compound , has been investigated as a potential inhibitor for mild steel corrosion in acidic media by Sappani and Karthikeyan (2014). This study suggests possible applications in corrosion inhibition and material protection (Sappani & Karthikeyan, 2014).

Eigenschaften

IUPAC Name |

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-pyridin-2-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c22-18(20-16-5-1-2-10-19-16)15-8-9-17(26-15)27(23,24)21(13-6-7-13)12-14-4-3-11-25-14/h1-5,8-11,13H,6-7,12H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQAMSZJQRJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)

![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)